The exact mass of the compound Forskolin is 410.2305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 375489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
1F7A44V6OU
GHS Hazard Statements
Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.; Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website; Of the 1 notification(s) provided by 43 of 44 companies with hazard statement code(s):; H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
1: St John HC, Hansen SJ, Pike JW. Analysis of SOST expression using large minigenes reveals the MEF2C binding site in the evolutionarily conserved region (ECR5) enhancer mediates forskolin, but not 1,25-dihydroxyvitamin D(3) or TGFβ(1) responsiveness. J Steroid Biochem Mol Biol. 2015 Sep 7. pii: S0960-0760(15)30063-7. doi: 10.1016/j.jsbmb.2015.09.005. [Epub ahead of print] Review. PubMed PMID: 26361013; PubMed Central PMCID: PMC4781661.
2: Wagh VD, Patil PN, Surana SJ, Wagh KV. Forskolin: upcoming antiglaucoma molecule. J Postgrad Med. 2012 Jul-Sep;58(3):199-202. Review. PubMed PMID: 23023353.
3: Alasbahi RH, Melzig MF. Forskolin and derivatives as tools for studying the role of cAMP. Pharmazie. 2012 Jan;67(1):5-13. Review. PubMed PMID: 22393824.
4: Insel PA, Ostrom RS. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling. Cell Mol Neurobiol. 2003 Jun;23(3):305-14. Review. PubMed PMID: 12825829.
5: De Souza NJ. Industrial development of traditional drugs: the forskolin example. A mini-review. J Ethnopharmacol. 1993 Mar;38(2-3):177-80. Review. PubMed PMID: 8510466.
6: Bhat SV. Forskolin and congeners. Fortschr Chem Org Naturst. 1993;62:1-74. Review. PubMed PMID: 8349218.
7: Laurenza A, Sutkowski EM, Seamon KB. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? Trends Pharmacol Sci. 1989 Nov;10(11):442-7. Review. PubMed PMID: 2692256.
8: Schlepper M, Thormann J, Mitrovic V. Cardiovascular effects of forskolin and phosphodiesterase-III inhibitors. Basic Res Cardiol. 1989;84 Suppl 1:197-212. Review. PubMed PMID: 2530974.
9: Georgieva Zh, Uzunov P. [The diterpene forskolin--a valuable agent for demonstrating the role of the cyclic 3',5'-adenosine monophosphate system in physiological processes]. Eksp Med Morfol. 1988;27(1):56-61. Review. Bulgarian. PubMed PMID: 2836155.
10: Seamon KB, Daly JW. Forskolin: its biological and chemical properties. Adv Cyclic Nucleotide Protein Phosphorylation Res. 1986;20:1-150. Review. PubMed PMID: 3028083.
11: Ammon HP, Müller AB. Forskolin: from an ayurvedic remedy to a modern agent. Planta Med. 1985 Dec;(6):473-7. Review. PubMed PMID: 3006108.
12: Mokhtari A, Do Khac L, Tanfin Z, Harbon S. Forskolin modulates cyclic AMP generation in the rat myometrium. Interactions with isoproterenol and prostaglandins E2 and I2. J Cyclic Nucleotide Protein Phosphor Res. 1985;10(3):213-27. Review. PubMed PMID: 2991348.
13: Daly JW. Forskolin, adenylate cyclase, and cell physiology: an overview. Adv Cyclic Nucleotide Protein Phosphorylation Res. 1984;17:81-9. Review. PubMed PMID: 6328947.
14: Hedin L, Rosberg S. Forskolin effects on the cAMP system and steroidogenesis in the immature rat ovary. Mol Cell Endocrinol. 1983 Nov;33(1):69-80. Review. PubMed PMID: 6315510.
15: Sano M. [Forskolin and adenylate cyclase]. Tanpakushitsu Kakusan Koso. 1983 Jun;28(7):943-50. Review. Japanese. PubMed PMID: 6351176.
16: de Souza NJ, Dohadwalla AN, Reden J. Forskolin: a labdane diterpenoid with antihypertensive, positive inotropic, platelet aggregation inhibitory, and adenylate cyclase activating properties. Med Res Rev. 1983 Apr-Jun;3(2):201-19. Review. PubMed PMID: 6345959.
17: Seamon KB, Daly JW. Forskolin: a unique diterpene activator of cyclic AMP-generating systems. J Cyclic Nucleotide Res. 1981;7(4):201-24. Review. PubMed PMID: 6278005.
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.